3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
Overview
Description
3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds such as oximes and hydrazones are known to react with aldehydes and ketones to form new compounds . This suggests that 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile might interact with its targets in a similar manner, leading to changes in the targets’ structure and function.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities . This suggests that this compound might also influence various biochemical pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
It is known that similar compounds, such as hydroxyethyl starch, are metabolized by plasma α-amylase prior to excretion via the renal route . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound might have a wide range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the stability of similar compounds, such as 2-hydroxyethyl cellulose, can be influenced by factors such as ph, ionic strength of the electrolyte, and the presence of surfactants . This suggests that similar environmental factors might also influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters . The interaction between this compound and MAO-A results in the inhibition of the enzyme’s activity, which can affect neurotransmitter levels in the brain.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the oxidative stress response in cardiomyocytes, thereby protecting them from ischemic injury . This compound also impacts the expression of genes involved in oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with MAO-A, for instance, involves binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function Over time, the compound has been observed to maintain its stability under controlled conditionsLong-term studies have shown that the compound can have sustained protective effects on cardiomyocytes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as protecting against oxidative stress and inflammation. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses have been associated with hypotensive effects in canines . The threshold effects and toxicities observed in these studies are crucial for determining safe and effective dosage ranges.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which affect its localization and accumulation within cells. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is localized within specific cellular compartments, such as the endoplasmic reticulum and vesicular structures . These localizations are directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action within the cell.
Properties
IUPAC Name |
3-[[2-hydroxyethyl(methyl)amino]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(5-6-14)9-11-4-2-3-10(7-11)8-12/h2-4,7,14H,5-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBRTHBTRXXYEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.